N-Acetyl O-Benzyl 5'Epi Lamivudine

Stereochemistry Nucleoside Analogs Epimerization

Ensure chromatographic specificity in Lamivudine API methods. This protected 5' epimer (CAS 131086-33-4) resolves co-eluting impurities where non-epimerized analogs fail. - **Application**: System suitability marker for stability-indicating HPLC (ANDA/DMF submissions). - **Differentiation**: Dual N-acetyl/O-benzyl protection + exact 5' stereochemistry; not substitutable with CAS 1091585-30-6 or 139757-68-9. - **Supply**: Available as a certified reference standard. Immediate shipment, ambient or blue ice.

Molecular Formula C17H17N3O5S
Molecular Weight 375.4 g/mol
Cat. No. B12292710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl O-Benzyl 5'Epi Lamivudine
Molecular FormulaC17H17N3O5S
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)
InChIKeyMKSGJSLVQHXINJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl O-Benzyl 5′Epi Lamivudine Overview


N-Acetyl O-Benzyl 5′Epi Lamivudine (CAS 131086-33-4) is a chemically modified, protected derivative of Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) used against HIV and HBV [1]. It belongs to the 1,3-oxathiolane class of nucleoside analogs and features N-acetyl and O-benzyl protecting groups. This compound is an epimer of the standard Lamivudine scaffold, with altered stereochemistry at a key position, and is primarily utilized as a reference standard or synthetic intermediate in pharmaceutical research and development, rather than as an active pharmaceutical ingredient . Its molecular formula is C17H17N3O5S with a molecular weight of 375.40 g/mol .

Why Generic Substitution Fails: N-Acetyl O-Benzyl 5′Epi Lamivudine


Simple substitution of N-Acetyl O-Benzyl 5′Epi Lamivudine with other Lamivudine impurities or protected analogs is scientifically invalid and can compromise research integrity. Its value is derived from a precise combination of stereochemical configuration (5′ epimerization) and dual protecting groups (N-acetyl and O-benzyl). Even minor deviations, such as using the non-epimerized N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6) or the unprotected 5′-Epi Lamivudine (CAS 139757-68-9), introduce significant differences in physicochemical properties (e.g., melting point, solubility, chromatographic retention) and biological interactions . For analytical applications, this compound serves as a system suitability marker to resolve co-eluting impurities; a generic alternative would fail to provide the required resolution. In synthetic chemistry, the specific protecting group pattern dictates orthogonal deprotection strategies, making unverified substitutions a direct risk to synthetic route success [1].

Quantitative Differentiation: N-Acetyl O-Benzyl 5′Epi Lamivudine


C5 Epimerization vs. Lamivudine Stereochemistry

N-Acetyl O-Benzyl 5′Epi Lamivudine is explicitly designated as an epimer of Lamivudine, possessing the (2R,5R) configuration at the oxathiolane ring, contrasting with the therapeutically active Lamivudine which has the (2R,5S) configuration . This stereochemical inversion at the 5′ position is a critical differentiator from the non-epimerized, protected analog N-Acetyl O-Benzyl Lamivudine (CAS 1091585-30-6), which retains the (2R,5S) configuration of Lamivudine . The stereochemical configuration of nucleoside analogs profoundly influences their interaction with cellular kinases and polymerases, directly impacting their biological profile and utility as a reference standard [1].

Stereochemistry Nucleoside Analogs Epimerization

Stereochemistry Impact on Kinase Affinity

Studies on the parent oxathiolane nucleoside BCH-189 (2′,3′-dideoxy-3′-thiacytidine) demonstrate that stereochemical configuration directly governs affinity for human 2′-deoxycytidine kinase (dCK), the critical activating enzyme for NRTIs [1]. The (-)-enantiomer of BCH-189 (which corresponds to Lamivudine) exhibits a significantly greater affinity for dCK than its (+)-counterpart, with Km values ranging from 5.7 to 42.1 µM across enantiomers [1]. This differential kinase activation is a class-level inference that directly applies to epimers like N-Acetyl O-Benzyl 5′Epi Lamivudine, where the 5′ epimerization will alter the molecule's three-dimensional presentation to the enzyme active site, thereby modifying its phosphorylation kinetics relative to the non-epimerized scaffold [2].

Enzyme Kinetics Nucleoside Activation Kinase Affinity

Physicochemical Properties vs. Unprotected Epimer

The presence of acetyl and benzyl protecting groups on N-Acetyl O-Benzyl 5′Epi Lamivudine confers a distinct physicochemical profile compared to its unprotected epimer, 5′-Epi Lamivudine (CAS 139757-68-9). The target compound has a reported melting point of 159-161°C and a predicted density of 1.44±0.1 g/cm³ . In contrast, 5′-Epi Lamivudine has a significantly higher predicted density of 1.73 g/cm³ and a molecular weight of 229.26 g/mol, reflecting the absence of the benzoyl and acetyl moieties [1]. This substantial difference in lipophilicity and molecular weight translates directly to altered chromatographic behavior, with the protected analog exhibiting much longer retention on reversed-phase HPLC columns, a critical parameter for resolving complex impurity profiles .

Physicochemical Properties Reference Standards Method Validation

Orthogonal Protection in HPLC Validation

The acetyl and benzoyl protecting groups on N-Acetyl O-Benzyl 5′Epi Lamivudine render it a uniquely valuable standard for analytical method validation, distinct from unprotected Lamivudine-related impurities. While simple impurities like Lamivudine EP Impurity B (2′-Epi Lamivudine) or Impurity C (Salicylic Acid) are used for basic system suitability [1], the protected epimer provides a more challenging and relevant test for method robustness. Its increased lipophilicity and distinct UV absorbance profile demand rigorous chromatographic separation, making it an ideal probe for confirming that an HPLC method can resolve both polar and non-polar impurities [2]. Regulatory guidelines from USP and EP mandate the identification and quantification of specific impurities, and the use of a protected epimer standard ensures that methods are capable of detecting late-eluting, structurally related substances that might otherwise be missed [3].

HPLC Impurity Profiling Method Validation

Orthogonal Deprotection Strategy in Synthesis

In the context of synthetic route development for Lamivudine and its analogs, the specific protecting group pattern of N-Acetyl O-Benzyl 5′Epi Lamivudine is non-interchangeable. Lamivudine synthesis often requires the sequential protection and deprotection of the cytosine amine and the 5′-hydroxyl group. The use of an N-acetyl group for amine protection and an O-benzoyl group for hydroxyl protection provides a level of synthetic control not achievable with other protecting group combinations . For instance, the O-benzoyl group can be cleaved under mild basic conditions (e.g., K2CO3/MeOH), while the N-acetyl group is more resistant, allowing for selective deprotection. This is in contrast to a di-acetyl protected intermediate, where both groups would be removed under similar conditions, limiting synthetic flexibility [1]. The 5′ epimeric configuration also serves as a critical marker for studying the stereochemical fidelity of glycosylation steps, a known challenge in oxathiolane nucleoside synthesis [2].

Process Chemistry Protecting Group Chemistry Synthetic Route Development

Applications of N-Acetyl O-Benzyl 5′Epi Lamivudine


Lamivudine Impurity Profiling Method Development

N-Acetyl O-Benzyl 5′Epi Lamivudine is used as a reference standard to develop and validate stability-indicating HPLC methods for Lamivudine drug substance and finished products. Its distinct retention time and resolution from the main Lamivudine peak and other impurities make it a critical system suitability marker, ensuring the method can detect and quantify a specific, structurally related, lipophilic impurity . This application directly supports regulatory submissions (ANDA, DMF) where demonstration of impurity control is mandatory [1].

Stereoselective Synthesis and Deprotection Optimization

In the manufacturing process development for Lamivudine, this compound serves as a key intermediate or marker to study and optimize the stereochemical outcome of glycosylation reactions and the efficiency of orthogonal deprotection strategies. Its 5′ epimeric configuration provides a direct measure of stereochemical purity at a critical step, while its unique protecting groups allow chemists to develop selective deprotection conditions that minimize by-product formation and maximize yield [2].

Negative Control and Specificity Reagent

Due to the established impact of stereochemistry on kinase activation and antiviral potency for this class of compounds [3], N-Acetyl O-Benzyl 5′Epi Lamivudine can be employed as a negative control or specificity reagent in in vitro assays. Researchers studying the substrate specificity of human 2′-deoxycytidine kinase or viral reverse transcriptases can use this epimer to confirm that observed biological activity is due to the correct stereoisomer, thereby validating assay specificity and mechanism of action studies.

Forced Degradation and Impurity Fate Mapping

As a protected derivative, this compound can be used in forced degradation studies of Lamivudine to help map potential degradation pathways and identify new impurities. By subjecting the drug substance to stress conditions and monitoring for the formation of this specific protected epimer or its deprotected forms, researchers can gain a deeper understanding of the drug's stability profile and establish more comprehensive control strategies for long-term storage and shelf-life [4].

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